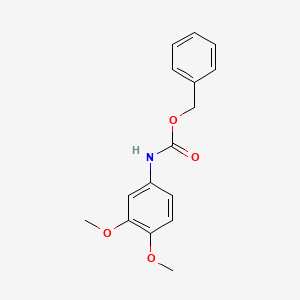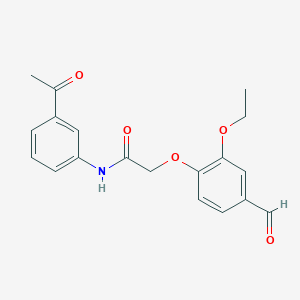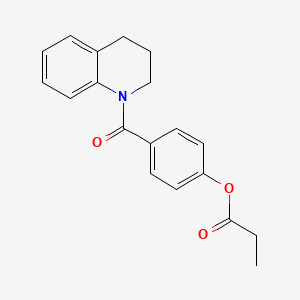![molecular formula C15H21Cl2NO2 B4405351 4-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]morpholine;hydrochloride](/img/structure/B4405351.png)
4-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]morpholine;hydrochloride
Overview
Description
4-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]morpholine;hydrochloride is a chemical compound with a complex structure that includes a morpholine ring, a chloro-substituted phenoxy group, and a prop-2-enyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]morpholine;hydrochloride typically involves the reaction of morpholine with 2-chloro-6-prop-2-enylphenol in the presence of a suitable base. The reaction conditions often include:
Solvent: Common solvents used include chloroform, methanol, or water.
Temperature: The reaction is usually carried out at elevated temperatures, often around 60-80°C.
Catalysts: Bases such as potassium carbonate or sodium hydroxide are commonly used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Large-scale reactors: To handle the bulk quantities of reactants.
Purification steps: Including crystallization and recrystallization to obtain the pure hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]morpholine;hydrochloride undergoes several types of chemical reactions, including:
Substitution reactions: The chloro group can be substituted by other nucleophiles.
Oxidation reactions: The prop-2-enyl side chain can be oxidized to form various products.
Reduction reactions: The compound can undergo reduction to modify the phenoxy group.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different substituents on the phenoxy group.
Oxidation: Formation of aldehydes or carboxylic acids from the prop-2-enyl side chain.
Reduction: Formation of alcohols or amines from the phenoxy group.
Scientific Research Applications
4-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]morpholine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as a DNA cross-linking agent.
Industry: Used in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 4-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]morpholine;hydrochloride involves its interaction with molecular targets such as enzymes and DNA. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The pathways involved may include:
DNA cross-linking: Leading to disruption of DNA replication and transcription.
Enzyme inhibition: By binding to active sites or allosteric sites on enzymes.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloroethyl)morpholine hydrochloride: Used in the synthesis of pharmaceuticals and agrochemicals.
4-(2-Chloroethyl)-1H-pyrazole hydrochloride: Another compound with similar reactivity and applications.
4-[2-(2-ethoxyphenoxy)ethyl]morpholine hydrochloride: Used in similar research and industrial applications.
Uniqueness
4-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]morpholine;hydrochloride is unique due to its specific structural features, such as the prop-2-enyl side chain and the chloro-substituted phenoxy group
Properties
IUPAC Name |
4-[2-(2-chloro-6-prop-2-enylphenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2.ClH/c1-2-4-13-5-3-6-14(16)15(13)19-12-9-17-7-10-18-11-8-17;/h2-3,5-6H,1,4,7-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGXWLAPMSFZEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)Cl)OCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(3,4-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4405288.png)
![[2-(3-Morpholin-4-ylpropoxy)phenyl]methanol;hydrochloride](/img/structure/B4405299.png)
![3-[4-(3-Methylpiperidin-1-yl)butoxy]benzaldehyde;hydrochloride](/img/structure/B4405304.png)
![3,4-dimethoxy-N-[2-(pentanoylamino)phenyl]benzamide](/img/structure/B4405310.png)
![1-fluoro-2-{[(4-methylphenyl)sulfonyl]methyl}benzene](/img/structure/B4405316.png)
![ethyl {3-[(2-thienylcarbonyl)amino]phenyl}carbamate](/img/structure/B4405323.png)


![2-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4405343.png)
![2-[(3-ethoxybenzoyl)amino]-3-methylbenzoic acid](/img/structure/B4405352.png)
![[2-[(4-Chloro-2-methylphenyl)carbamoyl]phenyl] acetate](/img/structure/B4405359.png)


![4-[3-(4-Propan-2-yloxyphenoxy)propyl]morpholine;hydrochloride](/img/structure/B4405383.png)
